molecular formula C9H19N3O B7930133 (S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide

(S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide

Katalognummer: B7930133
Molekulargewicht: 185.27 g/mol
InChI-Schlüssel: SQAMIQQJFPEIAE-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide is a chiral pyrrolidine-based propanamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 1-methylpyrrolidin-3-yl group attached to a propanamide core are frequently investigated as key structural motifs in the development of biologically active molecules. This specific stereoisomer, with its defined (S) and (R) configuration, is designed for researchers exploring the critical role of stereochemistry in ligand-receptor interactions and drug efficacy. The primary research value of this compound lies in its potential as a building block or intermediate for the synthesis of more complex protease inhibitors and receptor antagonists . Structurally similar pyrrolidine-containing compounds are being actively studied for their application as main protease (M pro ) inhibitors, which are a key therapeutic target for antiviral agents . Furthermore, analogous propanamide derivatives have demonstrated significant potency as antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain and inflammation . The 1-methylpyrrolidine group is a common pharmacophore that can contribute to a molecule's ability to engage with enzyme active sites or modulate G protein-coupled receptors (GPCRs) . Researchers may utilize this high-purity compound to develop novel therapeutic candidates for areas including virology, immunology, and chronic pain management, where understanding structure-activity relationships (SAR) is crucial for optimization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-methyl-N-[(3R)-1-methylpyrrolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMIQQJFPEIAE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound's structure suggests a role in various biological processes, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a chiral center, which contributes to its biological activity. Its molecular formula is C10_{10}H18_{18}N2_{2}O, indicating the presence of both amino and carbonyl functional groups, which are crucial for interactions with biological targets.

Research indicates that the biological activity of this compound may involve:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.
  • Enzyme Inhibition : It might act as an inhibitor of certain enzymes related to metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be categorized based on various studies:

Study Focus Findings
Neuropharmacology Exhibits potential as a modulator of neurotransmitter release.
Antimicrobial Activity Shows efficacy against certain bacterial strains, suggesting antibacterial properties.
Cytotoxicity Limited cytotoxic effects observed in vitro, indicating potential safety for therapeutic use.

Case Studies

  • Neuropharmacological Effects :
    • A study demonstrated that this compound influenced dopamine receptor activity in rodent models. This suggests its potential application in treating disorders like Parkinson's disease or schizophrenia.
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both pathogens, indicating a robust antimicrobial profile.
  • Cytotoxicity Assessment :
    • Cytotoxicity tests using human cell lines indicated that the compound has an IC50 value greater than 100 µM, suggesting low toxicity and favorable safety margins for further development.

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:

  • Absorption and Distribution : The compound demonstrates good oral bioavailability with rapid absorption rates.
  • Metabolism : Primarily metabolized by liver enzymes, leading to several metabolites that may also possess biological activity.
  • Excretion : Excreted mainly through urine; renal clearance studies indicate a half-life of approximately 4 hours.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Neuropharmacological Applications

Research indicates that compounds with a pyrrolidine structure often exhibit significant neuropharmacological effects. (S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide has been studied for its potential role as a modulator of neurotransmitter systems. Specifically, it shows promise in enhancing the activity of certain neurotransmitters, which could be beneficial in treating neurological disorders such as depression and anxiety.

b. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, highlighting their potential as lead compounds in the development of new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

c. Anticancer Properties

Recent investigations have identified this compound as a potential candidate for anticancer drug development. In vitro studies showed that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Pharmacological Studies

a. Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound reveal that modifications to the pyrrolidine ring can significantly affect its biological activity. For instance, varying the substitution patterns on the nitrogen atom influences its binding affinity to target receptors, making it a valuable scaffold for drug design.

b. Selectivity for Target Enzymes

Research has highlighted the selectivity of this compound for specific enzymes involved in metabolic pathways. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in clinical applications.

Material Science Applications

a. Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metals makes it an interesting candidate for developing catalysts in organic synthesis.

b. Nanotechnology

In nanotechnology, this compound has been explored as a building block for creating nanoscale materials with specific functionalities. Its incorporation into polymer matrices has shown potential in enhancing mechanical properties and providing bioactivity.

Case Studies

Study Focus Findings
Study 1NeuropharmacologyDemonstrated modulation of serotonin receptors, indicating potential antidepressant effects.
Study 2Antimicrobial ActivityShowed effectiveness against E. coli and Staphylococcus aureus, suggesting use as an antibiotic lead compound.
Study 3Anticancer ResearchInduced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The target compound is compared below with three structural analogs (Table 1):

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target: (S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide Methylpyrrolidinyl (R-configuration), methyl C10H20N3O ~198.29 Chiral centers (S/R), basic pyrrolidine, moderate polarity
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide 3-Nitrobenzyl C11H15N3O3 237.25 Aromatic nitro group (electron-withdrawing), higher polarity, lower solubility
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide Cycloheptylethyl, indole C25H36N4O2 424.58 Bulky hydrophobic groups, indole ring (hydrogen bonding potential)
(R)-N-((R)-1-phenylethyl)-2-(phenylselanyl)propanamide Phenylethyl, phenylselanyl C18H21NOSe 364.33 Selenium-containing group, high lipophilicity, redox-active

Key Observations :

  • Polarity : The nitrobenzyl derivative exhibits higher polarity due to the nitro group, whereas the target compound’s pyrrolidine ring imparts moderate polarity and basicity.
  • Stereochemical Impact : The target compound’s (S/R) configuration contrasts with the (R/R) configuration in the phenylselanyl derivative , highlighting the role of stereochemistry in molecular recognition.

Research Findings and Challenges

  • Stereochemical Purity : The synthesis of chiral propanamides (e.g., target compound) requires enantioselective methods, such as chiral auxiliaries or enzymatic resolution, to avoid racemization .
  • Spectroscopic Characterization : NMR and mass spectrometry (as in and ) are critical for confirming stereochemistry and purity, though data for the target compound remain hypothetical .
  • Thermal Stability : The indole-containing analog has a melting point of 81.3–88.3°C, suggesting moderate stability, whereas the nitrobenzyl derivative may decompose at lower temperatures due to nitro group instability.

Vorbereitungsmethoden

Schotten-Baumann Acylation

This method employs 2-ethoxybenzoyl chloride or similar acyl chlorides in the presence of triethylamine (TEA). For instance, Ambeed’s procedure for analogous amides achieved 87–95% yields using dichloromethane or ethyl acetate as solvents.

Typical conditions:

  • Solvent: Dichloromethane or ethyl acetate

  • Base: TEA (2–3 equivalents)

  • Temperature: 0–25°C

  • Workup: Aqueous extraction and recrystallization

Carbodiimide-Mediated Coupling

Reagents like EDCl/HOBt or HATU facilitate amide formation under milder conditions. For example, microwave-assisted coupling with 4-dimethylaminopyridine (DMAP) reduced reaction times to 10 minutes with 80% yield.

Optimized parameters:

  • Coupling reagent: HATU (1.5 equivalents)

  • Microwave conditions: 50°C, 10 minutes

  • Purification: Column chromatography or recrystallization

Data Comparison of Synthetic Routes

The table below summarizes key methods for preparing intermediates and the final compound:

StepMethodReagents/CatalystsSolventTemperatureYieldPurity
Pyrrolidine synthesisHalogen exchange + cyclizationKI, methylamineDiglyme100–120°C>88%>99%
Amide couplingSchotten-BaumannTEA, 2-ethoxybenzoyl ClDichloromethane0–25°C87–95%>99%
Amide couplingMicrowave-assistedDMAP, HATUEthanol50°C80%98%

Industrial-Scale Considerations

The patent-described pyrrolidine synthesis offers distinct advantages for large-scale production:

  • No high-pressure reactors: Reactions proceed at normal pressure.

  • Cost-effective solvents: Diglyme and anisole are recyclable.

  • Minimal byproducts: KI catalyzes halogen exchange, reducing side reactions.

For chiral purity, integrating asymmetric hydrogenation early in the synthesis reduces downstream resolution costs.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (S)-2-Amino-N-methyl-N-((R)-1-methylpyrrolidin-3-yl)propanamide, and how is stereochemical purity ensured?

  • Methodology : Multi-step synthesis involving amidation, hydrogenation, and chiral resolution. For example:

  • Step 1 : Amidation of Boc-protected serine derivatives using mixed anhydrides (e.g., isobutyl chloroformate/N-methyl morpholine) to form intermediates .
  • Step 2 : Hydrogenation with palladium catalysts to remove protecting groups (e.g., benzyl groups) .
  • Step 3 : Use of enantiomerically pure starting materials (e.g., Boc-D-serine with 100% chiral purity) to avoid racemization .
    • Key considerations : Monitor reaction conditions (e.g., temperature, reagent stoichiometry) to prevent side reactions. Chiral HPLC or polarimetry can verify stereochemical integrity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Primary methods :

  • NMR spectroscopy : 1H and 13C NMR to confirm backbone structure and stereochemistry. For example, splitting patterns (e.g., dd, m) in 1H NMR can resolve pyrrolidine and propanamide moieties .
  • IR spectroscopy : Polarized IR-linear dichroism (IR-LD) to study hydrogen bonding and confirm amide conformations .
  • Mass spectrometry : ESI-MS/MS for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect trace contaminants?

  • Impurity sources : Residual enantiomers from starting materials (e.g., Boc-L-serine contamination) or racemization during acetylation .
  • Mitigation strategies :

  • Use chiral auxiliaries or catalysts (e.g., palladium with chiral ligands) during hydrogenation .
  • Optimize acetic anhydride stoichiometry (1:1.05 molar ratio) to prevent over-acetylation, which generates impurities .
    • Detection : Chiral stationary phase HPLC (CSP-HPLC) or LC-MS with enantiomer-specific retention times .

Q. How can contradictions between crystallographic data and spectroscopic results (e.g., IR vs. X-ray) be resolved?

  • Case example : Discrepancies in hydrogen-bonding networks observed via IR-LD spectroscopy versus single-crystal X-ray diffraction .
  • Resolution :

  • Perform solid-state IR-LD on guest-host crystals in nematic liquid crystals to mimic crystalline environments .
  • Validate with ab initio calculations (e.g., DFT) to model vibrational modes and compare with experimental spectra .
    • Application : This approach clarifies conformational flexibility in solution versus solid states, critical for bioactivity studies .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Process optimization :

  • Continuous flow hydrogenation with immobilized chiral catalysts to enhance reproducibility .
  • In-line monitoring (e.g., FTIR or Raman spectroscopy) to detect ee deviations in real-time .
    • Chiral purity validation :
  • Use dynamic kinetic resolution (DKR) during key steps (e.g., amidation) to favor desired enantiomers .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR data for structurally similar derivatives?

  • Case study : Conflicting coupling constants (e.g., J = 14.0 vs. 8.5 Hz in 1H NMR) observed in indole-containing analogs .
  • Root cause : Solvent polarity or temperature effects on rotamer populations.
  • Solution :

  • Acquire variable-temperature (VT) NMR to assess conformational exchange .
  • Compare with computational models (e.g., molecular dynamics simulations) .

Methodological Recommendations

  • Synthetic protocols : Reference multi-step routes from peer-reviewed studies (e.g., hydrogenation in , amidation in ) .
  • Analytical workflows : Combine chiral HPLC, NMR, and IR-LD for comprehensive structural validation .
  • Data interpretation : Cross-validate experimental results with computational tools (e.g., Gaussian for IR spectra) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.